molecular formula C13H9Cl3N2O B12411415 Triclocarban-d4 (4-chlorophenyl-d4)

Triclocarban-d4 (4-chlorophenyl-d4)

Cat. No.: B12411415
M. Wt: 319.6 g/mol
InChI Key: ICUTUKXCWQYESQ-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triclocarban-d4: (3,4,4′-Trichlorocarbanilide-d4) is a deuterium-labeled derivative of triclocarban, a broad-spectrum antibacterial compound. Triclocarban has been widely used in personal care products such as soaps, skin creams, toothpastes, and deodorants due to its effective antimicrobial properties . The deuterium labeling in triclocarban-d4 makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triclocarban-d4 involves the incorporation of deuterium atoms into the triclocarban molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3,4-dichloroaniline with 4-chlorophenyl isocyanate in the presence of a deuterated solvent .

Industrial Production Methods: Industrial production of triclocarban-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled product. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Triclocarban-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Triclocarban-d4 is used as a tracer in chemical studies to understand reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical transformations .

Biology: In biological research, triclocarban-d4 is employed to study the metabolism and distribution of triclocarban in living organisms. It helps in identifying metabolic pathways and potential bioaccumulation .

Medicine: Triclocarban-d4 is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of triclocarban. This information is crucial for understanding the drug’s behavior in the body and its potential therapeutic applications .

Industry: In industrial applications, triclocarban-d4 is used to develop and test new antimicrobial formulations. Its deuterium labeling provides insights into the stability and efficacy of these formulations under various conditions .

Mechanism of Action

Triclocarban-d4 exerts its antibacterial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of bacterial cell membranes, leading to the inhibition of bacterial growth . The molecular targets include both gram-positive and gram-negative bacteria, making it a broad-spectrum antibacterial agent .

Comparison with Similar Compounds

Uniqueness: Triclocarban-d4’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This makes triclocarban-d4 particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C13H9Cl3N2O

Molecular Weight

319.6 g/mol

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1D,2D,3D,4D

InChI Key

ICUTUKXCWQYESQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.